![molecular formula C11H11ClN2OS B11776839 7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11776839.png)
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentylamine derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and pyranothiazole share structural similarities.
Pyridine Derivatives: Compounds such as pyrazolopyridine and pyridopyrimidine are structurally related.
Uniqueness
7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11ClN2OS |
|---|---|
Poids moléculaire |
254.74 g/mol |
Nom IUPAC |
7-chloro-4-cyclopentyl-[1,3]thiazolo[5,4-b]pyridin-5-one |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-5-9(15)14(7-3-1-2-4-7)11-10(8)13-6-16-11/h5-7H,1-4H2 |
Clé InChI |
ATWIGJJNJDXUNF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C(=O)C=C(C3=C2SC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776758.png)
![2-(2,4-Dichloropyrido[2,3-D]pyrimidin-7-YL)phenol](/img/structure/B11776764.png)
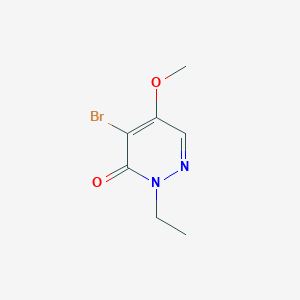
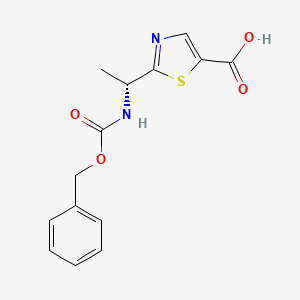
![7-Chloro-9-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B11776781.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(7aH)-one](/img/structure/B11776784.png)

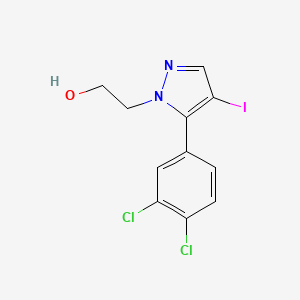
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B11776798.png)
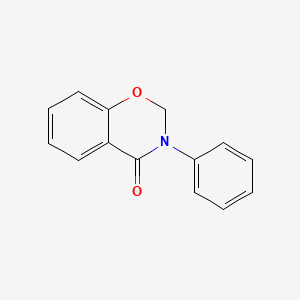
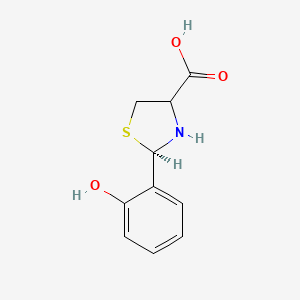

![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B11776815.png)
![4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B11776817.png)
